Formoterol Impurity E, also known as a mixture of diastereomers, is a chemical compound with the molecular formula CHNO and a molecular weight of 358.43 g/mol. It is primarily recognized as an impurity in pharmaceutical formulations containing Formoterol, a long-acting beta-agonist used in the treatment of asthma and chronic obstructive pulmonary disease. The compound serves as a reference standard for analytical methods, aiding in the identification and quantification of impurities during drug manufacturing processes .
The synthesis of Formoterol Impurity E involves several key steps:
The reaction conditions typically involve solvents such as ethanol or methanol, and various acids and bases are employed throughout the process to facilitate reactions. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are crucial for verifying the identity and purity of the synthesized compound .
Formoterol Impurity E consists of multiple diastereomers that can be represented structurally by its chemical formula. The compound features a complex arrangement of functional groups including hydroxyl groups and an amine moiety.
The structural characterization can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to identify specific diastereomers present in the mixture .
Formoterol Impurity E can undergo various chemical reactions:
The specific products formed depend on the conditions applied during these reactions .
Formoterol Impurity E exhibits properties characteristic of organic compounds with multiple functional groups, influencing its solubility and reactivity in various solvents. Its stability under different conditions is also a critical factor in its handling during synthesis and storage .
Formoterol Impurity E has several significant applications within scientific research:
Formoterol fumarate is a selective β₂-adrenergic receptor agonist used in asthma and COPD management. Its molecular mechanism involves activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP), which promotes bronchial smooth muscle relaxation and inhibits hypersensitivity mediator release [1]. Therapeutically, formoterol’s R,R-enantiomer delivers the primary bronchodilatory activity, while the S,S-isomer exhibits negligible receptor binding. Studies confirm the potency hierarchy: R,R ≫ R,S = S,R > S,S [4]. This enantiomeric specificity necessitates rigorous control over stereoisomeric impurities during manufacturing, as non-therapeutic diastereomers may alter pharmacokinetics or introduce unpredictable biological effects.
Impurity profiling is a cornerstone of pharmaceutical quality assurance, ensuring drug products meet predefined safety and efficacy standards. Formoterol Impurity E exemplifies a specified impurity with established analytical thresholds:
Control Parameter | Requirement | Regulatory Basis |
---|---|---|
Identification Threshold | 0.10% | ICH Q3A/B |
Qualification Threshold | 0.15% | ICH Q3A/B |
Reporting Threshold | 0.05% | ICH Q3A/B |
Diastereomeric impurities like Formoterol E are monitored using pharmacopeial methods (e.g., EP, USP) to ensure batch-to-batch consistency. Suppliers provide this impurity as a reference standard (purity >95%) for analytical method development, validation (AMV), and quality control (QC) in ANDA filings or commercial production [2] [5].
Formoterol contains two chiral centers, generating four stereoisomers. Regulatory guidelines (e.g., ICH Q6A) require strict control over diastereomeric impurities due to potential differences in pharmacokinetics, toxicity, or pharmacological activity. The (RS,SR)-diastereoisomer of formoterol is a recognized impurity with a specified limit of ≤0.5% in the drug substance [4]. Formoterol Impurity E introduces additional complexity as a structural analog with its own diastereomeric pairs, necessitating:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7